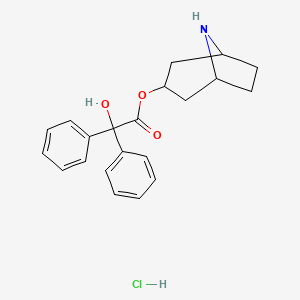
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine est un composé chimique de formule moléculaire C5H4F3N3S et d'une masse molaire de 195,1656 . Ce composé appartient à la classe des pyridazines, qui sont des composés organiques aromatiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse des pyridazines, y compris la 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine, peut être réalisée par différentes méthodes. Une approche courante implique la réaction d'aza-Diels-Alder de 1,2,3-triazines avec des 1-propynylamines, qui fournit une synthèse hautement régiosélective de 6-aryl-pyridazin-3-amines en conditions neutres . Cette réaction offre une bonne compatibilité avec les groupes fonctionnels, un large éventail de substrats et des conditions réactionnelles simples, sans métaux et neutres .
Méthodes de production industrielle
Les méthodes de production industrielle de la 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine ne sont pas bien documentées dans la littérature disponible. Les principes généraux de la synthèse des pyridazines peuvent être appliqués pour augmenter la production de ce composé.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle pyridazine.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Agents réducteurs : Tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Réactifs de substitution : Tels que les halogènes (par exemple, chlore, brome) ou les nucléophiles (par exemple, amines, thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés de pyridazinone, tandis que les réactions de substitution peuvent produire diverses pyridazines fonctionnalisées.
Applications de la recherche scientifique
La 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans l'étude des processus et des interactions biologiques.
Industrie : Il peut être utilisé dans la production de produits chimiques fins et d'intermédiaires pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à se lier et à moduler l'activité des enzymes, des récepteurs ou d'autres protéines impliquées dans divers processus biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and interactions.
Industry: It can be used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
La 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine peut être comparée à d'autres composés similaires, tels que :
Pyridazin-3(2H)-ones : Ces composés ont des activités pharmacologiques diverses et sont utilisés dans la conception de nouveaux médicaments.
6-(Trifluorométhyl)pyridin-3-ol : Ce composé est utilisé dans la recherche de découverte précoce et présente des caractéristiques structurelles similaires.
La singularité de la 6-Trifluorométhylsulfanyl-pyridazin-3-ylamine réside dans son groupe trifluorométhylsulfanyl, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la pyridazine.
Propriétés
Numéro CAS |
1246466-65-8 |
|---|---|
Formule moléculaire |
C5H4F3N3S |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
6-(trifluoromethylsulfanyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-2-1-3(9)10-11-4/h1-2H,(H2,9,10) |
Clé InChI |
MJNSWCCOBRJAJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

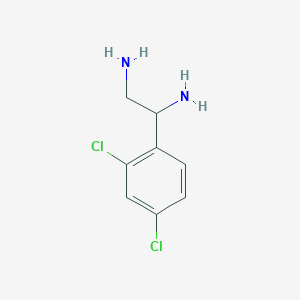
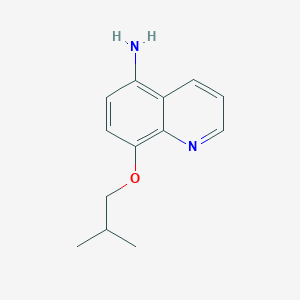
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

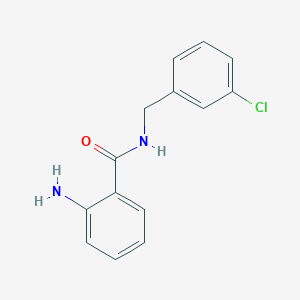
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)
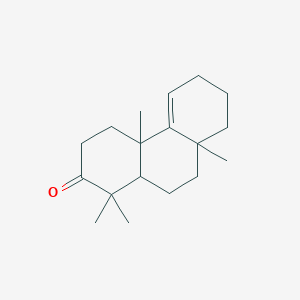
![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
